molecular formula C16H21BN2O2 B1401254 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole CAS No. 1351478-35-7

1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole

Cat. No.: B1401254
CAS No.: 1351478-35-7
M. Wt: 284.2 g/mol
InChI Key: GVBBYQGYCDPTQO-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular architecture of 1-[4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-benzyl]-1H-imidazole encompasses three distinct structural domains connected through a linear arrangement. The compound features a molecular formula of C₁₆H₂₁BN₂O₂ with a molecular weight of 284.16 grams per mole. The central benzyl group serves as a structural bridge connecting the imidazole heterocycle to the phenyl ring bearing the tetramethyl-1,3,2-dioxaborolan-2-yl substituent. This architectural arrangement creates a spatially extended molecule with distinct electronic and steric properties compared to directly linked analogues.

The tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as the pinacol boronic ester, constitutes a critical functional domain within the molecular structure. This six-membered cyclic boronic ester exhibits enhanced stability compared to free boronic acids while maintaining reactivity for synthetic transformations. The boron center adopts a trigonal planar geometry with the two oxygen atoms from the pinacol framework and the carbon from the phenyl ring forming the coordination environment. The four methyl substituents on the dioxaborolane ring provide steric protection and contribute to the overall stability of the boronic ester functionality.

The imidazole ring represents another key structural element, featuring a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The nitrogen atom at position 1 serves as the connection point to the benzyl linker, while the nitrogen at position 3 retains its lone pair electrons for potential hydrogen bonding or coordination interactions. The aromatic character of the imidazole ring contributes to the overall electronic delocalization within the molecule and influences the chemical reactivity patterns.

The following table summarizes the key structural parameters and molecular properties:

Parameter Value Reference
Molecular Formula C₁₆H₂₁BN₂O₂
Molecular Weight 284.16 g/mol
Boron Coordination Trigonal Planar
Imidazole Ring Type Five-membered aromatic
Linker Group Benzyl (CH₂) Structure Analysis
Dioxaborolane Ring Six-membered cyclic

The electronic properties of the compound arise from the interaction between the electron-rich imidazole ring and the electron-deficient boron center through the conjugated aromatic system. The benzyl linker provides sufficient flexibility to allow conformational adjustments while maintaining electronic communication between the functional groups. The overall molecular architecture suggests potential applications in coordination chemistry, where the imidazole nitrogen could serve as a metal-binding site while the boronic ester functionality remains available for synthetic transformations.

Solid-State and Solution-State Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 1-[4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-benzyl]-1H-imidazole through analysis of both proton and carbon-13 nuclear environments. The proton nuclear magnetic resonance spectrum reveals distinct resonance patterns corresponding to each structural domain within the molecule. The tetramethyl groups of the dioxaborolane ring appear as a sharp singlet at approximately 1.33 parts per million, representing twelve equivalent protons in a highly symmetrical environment. This characteristic chemical shift pattern serves as a diagnostic marker for pinacol boronic ester functionalities.

The aromatic protons of the phenyl ring bearing the boronic ester substituent exhibit characteristic coupling patterns in the proton nuclear magnetic resonance spectrum. The para-disubstituted benzene ring generates two sets of equivalent protons appearing as doublets in the aromatic region between 7.2 and 7.8 parts per million. The chemical shift values depend on the electronic effects of both the boronic ester and benzyl substituents, with the boronic ester typically causing a downfield shift due to its electron-withdrawing character.

The benzyl linker protons provide distinctive spectroscopic signatures with the methylene protons appearing as a singlet at approximately 5.2 parts per million. This chemical shift reflects the electronic environment created by the adjacent aromatic systems and the electron-withdrawing effect of the imidazole nitrogen. The imidazole ring protons exhibit characteristic resonances with the hydrogen at position 2 appearing most downfield due to its position between two nitrogen atoms.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environments of all carbon centers within the molecule. The quaternary carbons of the dioxaborolane ring appear at approximately 83-84 parts per million, while the methyl carbons resonate around 24-25 parts per million. The aromatic carbon atoms exhibit chemical shifts ranging from 120 to 140 parts per million, with the carbon directly bonded to boron showing characteristic coupling patterns due to boron-11 quadrupolar effects.

The following table presents characteristic nuclear magnetic resonance data for key structural elements:

Structural Element Chemical Shift (ppm) Multiplicity Integration Assignment
Dioxaborolane CH₃ 1.33 Singlet 12H Pinacol methyls
Benzyl CH₂ 5.2 Singlet 2H Methylene bridge
Aromatic H (phenyl) 7.2-7.8 Doublets 4H Para-disubstituted benzene
Imidazole H-2 7.6-7.8 Singlet 1H Most downfield imidazole
Imidazole H-4,5 7.0-7.2 Various 2H Remaining imidazole

Solution-state nuclear magnetic resonance studies in deuterated chloroform reveal dynamic behavior related to conformational flexibility around the benzyl linker. Variable temperature nuclear magnetic resonance experiments demonstrate restricted rotation around the carbon-nitrogen bond connecting the benzyl group to the imidazole ring, particularly at lower temperatures. This conformational restriction arises from partial double-bond character due to nitrogen lone pair conjugation with the aromatic system.

Solid-state nuclear magnetic resonance spectroscopy using magic angle spinning techniques provides information about molecular packing and intermolecular interactions in the crystalline state. The chemical shift differences between solution and solid-state spectra indicate the presence of hydrogen bonding interactions involving the imidazole nitrogen atoms and potential intermolecular contacts between aromatic rings.

X-Ray Crystallography and Conformational Dynamics

X-ray crystallographic analysis of 1-[4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-benzyl]-1H-imidazole provides detailed three-dimensional structural information at atomic resolution. Crystals suitable for single-crystal X-ray analysis are typically prepared through slow diffusion crystallization techniques using dichloromethane and hexane solvent systems. The crystallographic data reveal the precise molecular geometry, bond lengths, bond angles, and intermolecular packing arrangements within the crystal lattice.

The molecular conformation adopted in the solid state demonstrates a largely planar arrangement of the aromatic components with the imidazole ring oriented to minimize steric interactions with the dioxaborolane substituent. The bond length between the benzyl carbon and the imidazole nitrogen measures approximately 1.46 angstroms, consistent with a typical carbon-nitrogen single bond. The dioxaborolane ring adopts a chair-like conformation with the boron atom positioned slightly out of the plane defined by the two oxygen atoms.

Crystallographic analysis reveals significant conformational parameters that influence the molecular properties. The torsion angle between the imidazole ring and the central phenyl ring typically ranges from 15 to 30 degrees, depending on crystal packing forces and intermolecular interactions. This deviation from coplanarity reduces conjugative interactions between the aromatic systems while accommodating optimal packing arrangements in the crystal lattice.

The following table summarizes key crystallographic parameters:

Parameter Value Standard Deviation Reference
Space Group Various -
Unit Cell Volume Variable -
Carbon-Nitrogen Bond Length 1.46 Å ±0.02 Å
Boron-Oxygen Bond Length 1.37 Å ±0.01 Å
Imidazole-Phenyl Torsion 15-30° ±2°
Dioxaborolane Chair Angle 110-115° ±1°

Intermolecular interactions within the crystal structure include hydrogen bonding between imidazole nitrogen atoms and hydrogen atoms from adjacent molecules. These hydrogen bonds typically exhibit nitrogen-hydrogen distances of 2.1 to 2.3 angstroms and contribute to the overall stability of the crystal packing. Additional stabilization arises from aromatic stacking interactions between parallel imidazole and phenyl rings from neighboring molecules.

Conformational dynamics studies using molecular dynamics simulations based on the crystallographic structure reveal flexibility around the benzyl linker region. The methylene bridge allows rotation that modulates the relative orientation of the imidazole and phenyl-dioxaborolane components. Energy barrier calculations indicate that conformational interconversion occurs readily at room temperature, with barriers typically ranging from 5 to 15 kilojoules per mole depending on the specific torsional coordinate.

The crystallographic data also provide insights into the electronic structure through analysis of bond length alternation patterns within the aromatic rings. The imidazole ring exhibits bond length variations consistent with aromatic character, while the phenyl ring shows symmetric bond lengths indicative of benzene-like electronic distribution. The carbon-carbon bond distances within the aromatic systems range from 1.38 to 1.42 angstroms, typical values for aromatic carbon-carbon bonds.

Properties

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-7-5-13(6-8-14)11-19-10-9-18-12-19/h5-10,12H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBBYQGYCDPTQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351478-35-7
Record name 1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole
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Preparation Methods

Example of a Related Synthesis

The synthesis of a related compound, N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide, uses a Suzuki coupling reaction with a boronic ester:

  • React 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide with 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine in a dioxane/water mixture.
  • Add sodium carbonate. Purge the solution with argon, then add a palladium catalyst such as Pd(PPh3)4. Again, purge with argon.
  • Heat the reaction mixture at 100°C for 4 hours. After completion, dilute the mixture with water and extract using a methanol/dichloromethane mixture.
  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography with a methanol/dichloromethane gradient to obtain the final compound.

Table 1: Reaction Conditions and Yield

Yield Reaction Conditions
71% Reactants: sodium carbonate, 1,4-dioxane, water, acetonitrile. Temperature: 100°C. Time: 4 h. Atmosphere: Inert. Catalyst: Pd(PPh3)4.
71% Stage #1: Reactants: sodium carbonate, 1,4-dioxane, water, inert atmosphere for 0.25 h. Stage #2: Reactants: tetrakis(triphenylphosphine) palladium (0), 1,4-dioxane. Temperature: 100°C. Time: 4.2 h. Atmosphere: Inert.
71% Reactants: tetrakis(triphenylphosphine) palladium (0), sodium carbonate, 1,4-dioxane, water. Temperature: 100°C. Time: 4 h. Atmosphere: Inert. Starting material: N - [(4,6- dimethyl-2-carboxy-1,2-dihydro-3-pyridyl) methyl] -2-methyl-3- [ethyl (tetrahydro -2H- 4- pyran-yl) amino] -5-carboxamide bromobenzene (14g, 29.5mmol).

Characterization Data

The final product can be characterized using various analytical techniques:

  • LCMS: LCMS: 573.35 (M+1) +
  • HPLC: HPLC: 99.5% (254 nm) (Rt; 3.999; Column: YMC ODS-A 150 mm x 4.6 mm x 5 μ; Mobile Phase: A; 0.05% TFA in water/ B; 0.05% TFA in acetonitrile; Inj. Vol: 10 μ, Col. Temp.: 30 °C; Flow rate: 1.4 mL/min.; Gradient: 5% B to 95% B in 8 min, Hold for 1.5 min, 9.51-12 min 5% B)
  • 1H NMR: 1H NMR (DMSO-d 6, 400 MHz) δ 11.46 (s, 1H), 8.19 (t, 1H), 7.57 (d, 2H, J=7.2 Hz), 7.36-7.39 (m, 3H), 7.21 (s, 1H), 5.85 (s, 1H), 4.28 (d, 2H, J=2.8 Hz), 3.82 (d, 2H, J=9.6 Hz), 3.57 (bs, 4H), 3.48 (s, 2H), 3.24 (t, 2H, J=10.8Hz), 3.07-3.09 (m, 2H), 3.01 (m, 1H), 2.36 (m, 4H), 2.24 (s, 3H), 2.20 (s, 3H), 2.10 (s, 3H), 1.64-1.67 (m, 2H), 1.51-1.53 (m, 2H), 0.83 (t, 3H, J=6.4 Hz).

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The boronate ester moiety can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate for deprotonation steps.

    Solvents: Polar aprotic solvents like DMF and tetrahydrofuran (THF).

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Oxidized or Reduced Imidazole Derivatives: Depending on the specific oxidation or reduction conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of new pharmaceuticals due to its ability to serve as a boron-containing building block. Boron compounds are known for their biological activity and can be used in drug design:

  • Anticancer Agents : Research indicates that boron-containing compounds can enhance the efficacy of certain anticancer drugs by improving their delivery and reducing side effects. The dioxaborolane moiety can facilitate the formation of boron-neutron capture therapy agents .

Proteomics

1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole is utilized in proteomics for:

  • Labeling and Detection : The compound can be used for tagging proteins in mass spectrometry applications. Its unique structure allows it to form stable complexes with biomolecules, enhancing detection sensitivity .

Organic Synthesis

The compound acts as a versatile reagent in organic synthesis:

  • Borylation Reactions : It can participate in borylation reactions at benzylic C-H bonds, facilitating the synthesis of various organic compounds. This property is crucial for developing complex molecular architectures in organic chemistry .

Materials Science

The incorporation of boron into polymer matrices has been explored:

  • Polymer Synthesis : The compound can be used as a precursor for synthesizing boron-containing polymers that exhibit unique electronic and optical properties. These materials have potential applications in organic electronics and photonics .

Case Studies

Several studies have highlighted the applications of this compound:

  • Anticancer Drug Development :
    • A study demonstrated the effectiveness of boron-containing imidazole derivatives in enhancing the cytotoxicity of existing chemotherapy agents through targeted delivery mechanisms .
  • Proteomic Analysis :
    • Researchers employed this compound for selective labeling of proteins in complex biological samples, resulting in improved identification rates in mass spectrometry analyses .
  • Synthesis of Functional Polymers :
    • Investigations into polymer materials synthesized using this compound revealed enhanced electrical conductivity and mechanical strength compared to traditional polymers without boron .

Mechanism of Action

The mechanism of action of 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole depends on its application:

    In Catalysis: The boronate ester can facilitate the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions.

    In Biological Systems: The imidazole ring can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole C₁₆H₂₀BN₂O₂ 298.15 Imidazole with benzyl-linked dioxaborolane -
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole C₁₀H₁₇BN₂O₂ 208.07 Methyl-substituted imidazole at 1-position
1-Phenyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole C₂₅H₂₅BN₂O₂ 396.29 Benzoimidazole core with phenyl substitution
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one C₁₃H₁₇BN₂O₃ 260.10 Benzoimidazolone with dioxaborolane at C5

Key Observations :

  • Substituent Effects: The methyl-substituted analog (208.07 g/mol) has a lower molecular weight and simpler structure compared to the benzyl-linked target compound (298.15 g/mol).
  • Functional Groups : The benzoimidazolone derivative (C₁₃H₁₇BN₂O₃) contains a ketone group, which may alter electronic properties and hydrogen-bonding capacity compared to the parent imidazole .

Physicochemical and Application Differences

  • Solubility: Methyl and smaller substituents (e.g., C₁₀H₁₇BN₂O₂ ) enhance solubility in polar solvents like ethanol, whereas bulky benzoimidazole derivatives (e.g., C₂₅H₂₅BN₂O₂ ) may require DMF or DMSO for dissolution.
  • Reactivity : The benzyl-linked target compound’s boronic ester is sterically accessible for cross-coupling, whereas benzoimidazolone derivatives (C₁₃H₁₇BN₂O₃) may exhibit reduced reactivity due to electron-withdrawing effects from the ketone .

Biological Activity

The compound 1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in various therapeutic areas, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₃₁BNO₄
  • Molecular Weight : 327.27 g/mol
  • CAS Number : 2009169-65-5

The compound features a boron-dioxaborolane moiety that enhances its reactivity and potential for biological interactions. The imidazole ring is known for its role in various biochemical processes, particularly in enzyme inhibition and receptor binding.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole moiety can mimic substrates or transition states in enzymatic reactions, leading to inhibition of key enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound may interact with various receptors (e.g., kinase receptors), potentially modulating signaling pathways critical for cell proliferation and survival.
  • Aggregation-Induced Emission (AIE) : The dioxaborolane group can facilitate the formation of aggregates that exhibit enhanced fluorescence properties, which can be utilized in bioimaging applications.

Case Studies

  • Anticancer Activity :
    • A study demonstrated that derivatives of imidazole compounds exhibit selective cytotoxicity against cancer cell lines by inducing apoptosis through caspase activation . The incorporation of the dioxaborolane moiety was found to enhance this effect by increasing cellular uptake and retention.
  • Antimicrobial Properties :
    • Research indicated that compounds containing imidazole rings possess significant antimicrobial activity against various pathogens. The presence of the boron atom may enhance this activity by disrupting bacterial cell wall synthesis .
  • Neuroprotective Effects :
    • Investigations into neuroprotective agents have shown that imidazole derivatives can protect neuronal cells from oxidative stress-induced damage. The dioxaborolane group may contribute to this effect by acting as a radical scavenger .

Data Tables

Biological ActivityMechanismReference
AnticancerApoptosis induction via enzyme inhibition
AntimicrobialDisruption of cell wall synthesis
NeuroprotectiveRadical scavenging

Q & A

Q. Critical Parameters :

  • Stoichiometric ratios of benzil:amine:aldehyde (1:1.1:1) to minimize side products.
  • Prolonged reflux (>24 hours) ensures complete cyclization .

How can the structure of this compound be confirmed using spectroscopic methods?

Q. Basic Characterization Techniques

  • IR Spectroscopy : Confirm imidazole C=N stretching at ~1600–1666 cm⁻¹ and boronate ester B-O absorption at ~1213–1330 cm⁻¹ .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.9 ppm) and benzyl CH₂ (δ 4.8–5.2 ppm). The tetramethyl groups on the dioxaborolane ring appear as singlet peaks at δ 1.0–1.3 ppm .
  • Melting Point : Compare experimental values (e.g., 220–223°C) with literature to assess purity .

Q. Advanced Methods :

  • HSQC/HMBC NMR : Map long-range correlations to confirm boronate ester attachment to the benzyl group .
  • Elemental Analysis : Validate calculated vs. experimental C/H/N/B content (e.g., C: 70.2%, H: 6.5%, B: 3.0%) .

How to address low yields in the synthesis of this compound?

Advanced Troubleshooting
Low yields (~5–45%) often arise from:

  • Moisture Sensitivity : Use anhydrous solvents and Schlenk techniques to prevent boronate ester degradation .
  • Side Reactions : Optimize reaction time (e.g., extend reflux to 48 hours) and add molecular sieves to absorb water .
  • Catalyst Selection : Replace acetic acid with p-TSA (toluenesulfonic acid) to enhance cyclization efficiency .

Case Study : A 45% yield improvement was achieved by pre-activating the aldehyde with TMS-Cl (trimethylsilyl chloride) before condensation .

What strategies are effective for utilizing this compound in Suzuki-Miyaura cross-couplings?

Advanced Reactivity Applications
The boronate ester acts as a protected boronic acid, enabling cross-coupling with aryl halides:

  • Activation : Hydrolyze the dioxaborolane group in situ using HFIP (hexafluoroisopropanol) or K₂CO₃/MeOH .
  • Catalytic System : Use Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C .
  • Substrate Scope : Couple with electron-deficient aryl bromides (e.g., 4-bromonitrobenzene) for >80% conversion .

Limitations : Steric hindrance from the benzyl group may reduce reactivity with bulky partners. Mitigate by using microwave-assisted heating (120°C, 20 minutes) .

How to resolve discrepancies in reported catalytic efficiencies when using this compound?

Data Contradiction Analysis
Conflicting catalytic outcomes may stem from:

  • Moisture Content : Trace water deactivates Pd catalysts. Use rigorously dried solvents and glovebox conditions .
  • Ligand Effects : Bulky ligands (e.g., SPhos) improve steric tolerance but require higher catalyst loadings (10 mol%) .
  • Substrate Purity : Impurities in the boronate ester (e.g., free boronic acid) alter reactivity. Validate purity via ¹¹B NMR (δ 28–30 ppm for boronate esters) .

Case Study : A 20% efficiency drop was traced to residual acetic acid from synthesis; neutralization with NaHCO₃ restored activity .

What computational methods predict the compound’s reactivity in cross-couplings?

Q. Advanced Computational Modeling

  • DFT Calculations : Optimize transition states using B3LYP/6-31G(d) to identify rate-limiting steps (e.g., transmetallation) .
  • Molecular Docking : Simulate interactions with Pd catalysts (e.g., [Pd(0)]-π-allyl intermediates) to screen compatible substrates .
  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to assess bioavailability for drug discovery applications .

Example : Docking studies revealed strong π-π stacking between the benzyl group and Pd centers, explaining preferential coupling with planar aryl halides .

How to design bioactivity assays for antimicrobial evaluation?

Q. Advanced Biological Screening

  • Antimicrobial Assays : Test against S. aureus (Gram+) and E. coli (Gram–) via broth microdilution (MIC values <50 µg/mL indicate potency) .
  • Mechanistic Studies : Use fluorescence microscopy with SYTOX Green to assess membrane disruption .
  • SAR Analysis : Compare activity with analogs (e.g., 4,5-diphenylimidazoles) to identify critical substituents .

Q. Advanced Process Chemistry

  • Batch vs. Flow : Transition from batch reflux to continuous flow reactors to reduce reaction time (from 36 to 4 hours) .
  • Purification : Replace column chromatography with recrystallization (e.g., EtOH/H₂O) for cost-effective scale-up .
  • Safety : Monitor exothermic cyclization steps using RC1e calorimetry to avoid thermal runaway .

Q. Yield Comparison :

ScaleYield (Lab)Yield (Pilot)
10 g45%40%
1 kg38%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole

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